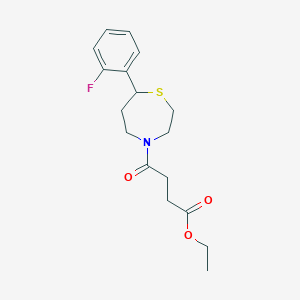

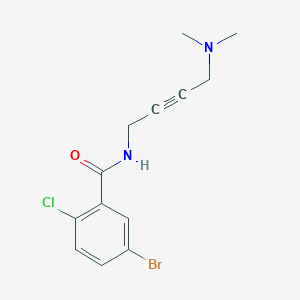

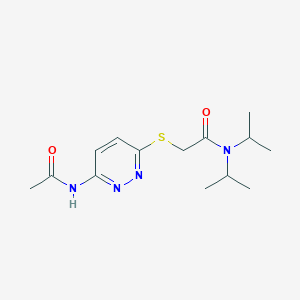

N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmacology, neurology, and biotechnology. CTB is a small molecule that can bind to specific receptors in the body, leading to changes in biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Odorless Thioacetalization Reagent

Research on odorless thioacetalization reagents demonstrates the application of compounds related to N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide in synthetic chemistry. For instance, 2-[1,3]Dithian-2-ylidene-3-oxo-butanamide has been synthesized and investigated for its efficiency in thioacetalization reactions, highlighting its potential as a nonthiolic, odorless 1,3-propanedithiol equivalent for converting aldehydes/ketones into corresponding dithianes with chemoselectivity discussions providing insights into its selective reaction mechanisms (Liu et al., 2004).

Organic Sensitizers for Solar Cell Applications

In the realm of material science, novel organic sensitizers incorporating structures similar to the query compound have been engineered at a molecular level for solar cell applications. These sensitizers, upon anchoring onto TiO2 films, have shown unprecedented efficiency, opening avenues for the development of high-efficiency solar cells. The photovoltaic data and molecular orbital analysis underline the significance of the cyanoacrylic and thiophene units in achieving high conversion efficiencies and provide a foundation for future enhancements in solar cell technologies (Kim et al., 2006).

Antischistosomal Activity

Compounds with structural similarities to N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide have been synthesized with the aim of exploring their antischistosomal activities. The research into xanthene derivatives, for example, has led to the creation of compounds with expected biological activity against schistosomiasis, a disease caused by parasitic worms. This area of research underscores the potential of such compounds in developing new treatments for neglected tropical diseases (Zeid et al., 1987).

Electrocatalytic Synthesis of Hydrogen Peroxide

The development of mesoporous nitrogen-doped carbon from ionic liquids, including those containing cyano groups, has shown potential in the electrocatalytic synthesis of hydrogen peroxide. This research highlights the application of cyano-containing compounds in creating efficient, metal-free catalysts for sustainable and safe hydrogen peroxide production, which is crucial for various industrial processes (Fellinger et al., 2012).

Urease Inhibition for Therapeutic Applications

In bioorganic chemistry, the synthesis and evaluation of novel indole-based hybrid oxadiazole scaffolds, incorporating N-(substituted-phenyl)butanamides, have shown significant urease inhibitory activity. This research paves the way for the development of potent inhibitors that could be valuable in designing therapeutic agents for diseases where urease activity plays a pathological role (Nazir et al., 2018).

Eigenschaften

IUPAC Name |

N-(3-cyanothiolan-3-yl)-4-(5-methylthiophen-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS2/c1-11-5-6-12(19-11)3-2-4-13(17)16-14(9-15)7-8-18-10-14/h5-6H,2-4,7-8,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPZSBRSLKEVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCCC(=O)NC2(CCSC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2468619.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide](/img/structure/B2468620.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone](/img/structure/B2468622.png)

![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/no-structure.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2468627.png)